molecular formula C17H14BrN3O2 B2737578 5-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-2-carboxamide CAS No. 2034397-60-7

5-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-2-carboxamide

Cat. No.: B2737578
CAS No.: 2034397-60-7
M. Wt: 372.222
InChI Key: UHMWJNJKPHTGTR-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a bromine atom at the 5-position of the furan ring, a phenylpyrimidine moiety, and an ethyl linker connecting the pyrimidine to the furan carboxamide. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-2-carboxamide typically involves multiple steps:

    Synthesis of 2-phenylpyrimidine: This can be achieved through the condensation of benzaldehyde with guanidine in the presence of a base such as sodium ethoxide.

    Bromination of Furan: Furan can be brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Formation of the Carboxamide: The brominated furan is then reacted with ethylamine to form the corresponding ethylamine derivative.

    Coupling Reaction: Finally, the ethylamine derivative is coupled with 2-phenylpyrimidine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The bromine atom at the 5-position of the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets. The phenylpyrimidine moiety may bind to enzyme active sites or receptor proteins, modulating their activity. The furan ring and bromine atom could also play roles in stabilizing the compound’s binding to its targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-methylpyridine-2-carboxamide
  • 5-bromo-2-nitropyridine
  • 2-phenylpyrimidine derivatives

Comparison

Compared to similar compounds, 5-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-2-carboxamide stands out due to its unique combination of a furan ring, a phenylpyrimidine moiety, and a bromine atom This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development

Properties

IUPAC Name

5-bromo-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c18-15-7-6-14(23-15)17(22)19-9-8-12-10-20-16(21-11-12)13-4-2-1-3-5-13/h1-7,10-11H,8-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMWJNJKPHTGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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